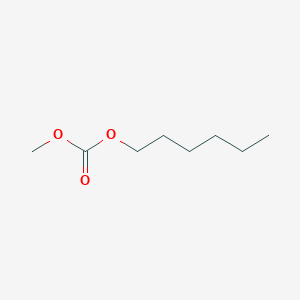

Hexyl methyl carbonate

Description

Overview of Alkyl Carbonates as Versatile Chemical Entities

Alkyl carbonates are organic compounds characterized by a carbonate ester functional group flanked by two alkyl groups. They can be symmetrical, with identical alkyl groups, or unsymmetrical, with different alkyl groups. Historically, the synthesis of these compounds often relied on hazardous reagents like phosgene (B1210022). However, modern chemistry has shifted towards greener alternatives, with dimethyl carbonate (DMC) and diethyl carbonate (DEC) becoming prominent as both reagents and environmentally benign solvents. google.comnih.gov

These compounds are recognized for their low toxicity and biodegradability. researchgate.net Their utility spans a wide range of applications, including serving as methylating and carbonylating agents in organic synthesis, acting as solvents for coatings and adhesives, and finding use as components in electrolyte solutions for lithium-ion batteries. researchgate.netbldpharm.com The reactivity of alkyl carbonates, particularly in transesterification and substitution reactions, makes them valuable intermediates for producing other organic molecules. google.com

The Position of Hexyl Methyl Carbonate within the Landscape of Alkyl Carbonate Chemistry

This compound, with the chemical formula C₈H₁₆O₃, is an unsymmetrical long-chain alkyl carbonate. It consists of a methyl group and a hexyl group attached to the carbonate core. As an unsymmetrical carbonate, its synthesis and reactivity are of interest because it combines the properties of both a small, reactive methyl group and a longer, lipophilic hexyl chain. This structure places it in a category of molecules that are more challenging to synthesize compared to their symmetrical counterparts but offer unique properties. Research has shown that unsymmetrical carbonates like this compound can be formed as transesterification products in complex chemical environments, such as battery electrolytes. researchgate.netd-nb.info

Rationale and Scope for Academic Inquiry into this compound

The academic interest in this compound stems from several key areas. Firstly, its synthesis is a relevant case study for developing selective and efficient catalytic methods for producing unsymmetrical carbonates. rsc.org Secondly, its potential role and degradation pathways in non-aqueous electrolytes for advanced energy storage systems are crucial for improving battery life and safety. researchgate.netd-nb.info Thirdly, its application as a reagent in specialized organic reactions, such as enzyme-catalyzed kinetic resolutions, highlights its potential in fine chemical synthesis. researchgate.netmdpi.com The study of this compound, therefore, provides insights into green chemistry, materials science, and biocatalysis.

Interdisciplinary Relevance of this compound Studies in Organic Synthesis and Materials Science

The study of this compound is inherently interdisciplinary. In organic synthesis, it is investigated as a "green" reagent and an intermediate. For instance, it has been successfully used as an acyl donor in lipase-catalyzed reactions, demonstrating the synergy between biocatalysis and sustainable chemistry. researchgate.netnih.gov In materials science, long-chain alkyl carbonates are relevant to the performance of lithium-ion batteries. This compound has been identified as a component formed during the operation of these batteries, influencing the properties of the solid electrolyte interphase (SEI), a critical layer that governs battery stability and longevity. researchgate.netd-nb.info Patents also indicate its potential use as a solvent in cosmetic formulations and as an additive in battery electrolytes, further broadening its application scope. google.comgoogle.comgoogle.com

Structure

3D Structure

Properties

CAS No. |

39511-75-6 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

hexyl methyl carbonate |

InChI |

InChI=1S/C8H16O3/c1-3-4-5-6-7-11-8(9)10-2/h3-7H2,1-2H3 |

InChI Key |

ZMMHOYZEWJGLPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)OC |

Origin of Product |

United States |

Physicochemical Properties and Spectroscopic Analysis

Interactive Data Table: Reported Properties of n-Hexyl Methyl Carbonate

| Property | Value/Description | Source |

| Appearance | Colorless oil | rsc.org |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 4.22−3.98 (m, 2H, -CH₂-O-), 3.77 (s, 3H, -O-CH₃), 1.77−1.49 (m, 2H, aliphatic -CH₂-), 1.46−1.16 (m, 6H, aliphatic -CH₂-), 0.87 (t, 3H, aliphatic -CH₃) | rsc.org |

Note: The table above is interactive. You can sort and filter the data.

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides a clear fingerprint of the molecule. rsc.org The singlet at 3.77 ppm corresponds to the three protons of the methyl group attached to the carbonate oxygen. The triplet of triplets (or multiplet) between 4.22 and 3.98 ppm is characteristic of the two protons on the carbon of the hexyl group directly bonded to the other carbonate oxygen. The remaining multiplets for the aliphatic protons of the hexyl chain appear further upfield, with the terminal methyl group showing as a triplet around 0.87 ppm. rsc.org

Elucidation of Reaction Mechanisms and Kinetic Profiles in Hexyl Methyl Carbonate Chemistry

Mechanistic Investigations of Carbonate Formation and Transformation Pathways

The formation of hexyl methyl carbonate, like other dialkyl carbonates, can be achieved through several synthetic routes, with transesterification being one of the most common and environmentally benign methods. The primary pathway involves the reaction of dimethyl carbonate (DMC) with 1-hexanol (B41254). This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often referred to as a B_Ac2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism.

The generally accepted mechanism for the base-catalyzed transesterification of dimethyl carbonate with an alcohol such as 1-hexanol involves the following steps:

Activation of the Alcohol: A basic catalyst abstracts a proton from 1-hexanol to form a more nucleophilic hexoxide anion.

Nucleophilic Attack: The hexoxide anion attacks the electrophilic carbonyl carbon of dimethyl carbonate. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, leading to the departure of a methoxide (B1231860) ion as the leaving group and the formation of this compound.

Proton Transfer: The liberated methoxide ion is protonated by another molecule of 1-hexanol or a proton source in the medium, regenerating the hexoxide and continuing the catalytic cycle.

Transformation pathways for this compound can include further transesterification if a different alcohol is introduced, or hydrolysis back to 1-hexanol and methyl hydrogen carbonate, which can then decompose to methanol (B129727) and carbon dioxide. In the context of lithium-ion battery electrolytes, degradation can occur through electrochemical reduction, leading to the formation of various lithium salts and alkoxides. researchgate.net While specific studies on this compound degradation are limited, the mechanisms are expected to be analogous to those of other linear carbonates like ethyl methyl carbonate (EMC), which can undergo nucleophilic attack by alkoxide species, leading to reversible transesterification and the formation of symmetrical carbonates (dimethyl carbonate and dihexyl carbonate). researchgate.net

Stereochemical Aspects and Enantioselectivity in Carbonate Reactions, including those involving this compound as an Acyl Donor

This compound can serve as an effective acyl donor in enzymatic kinetic resolutions, a process that leverages the stereoselectivity of enzymes to separate enantiomers. In such reactions, the asymmetry of the carbonate itself can play a crucial role in enhancing the enantioselectivity of the transformation.

Research has shown that in lipase-catalyzed reactions, this compound can be used to acylate racemic amines or alcohols. The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted and allowing for their separation. The enantioselectivity of this process is not only dependent on the chiral substrate but is also influenced by the structure of the acyl donor.

A notable observation is the impact of the enzyme-carbonate acyl intermediate on the reaction's selectivity. researchgate.net When this compound is used as an acyl donor, the binding of the methoxycarbonyl group (-C(=O)OCH₃) within the enzyme's active site can enhance the enantioselectivity of the subsequent acylation step. researchgate.net The asymmetry of this compound contributes to this enhancement, demonstrating a clear influence of the acyl donor's structure on the stereochemical outcome of the reaction. researchgate.net For instance, in the kinetic resolution of chiral amines, the use of n-hexyl methyl carbonate as an acyl donor has been shown to maintain high enantiospecificity, suggesting that the enantioselectivity arises from the asymmetry of the carbonate and the structure of the carbonate-enzyme intermediate. researchgate.net

This highlights a sophisticated interplay between the enzyme's chiral environment, the substrate's stereochemistry, and the structure of the acyl donor, where this compound acts as more than just a simple acylating agent.

Kinetic Analysis of this compound Synthesis and Related Carbonate Degradation Processes

A quantitative understanding of the reaction rates is essential for optimizing the synthesis and predicting the stability of this compound. While specific kinetic studies focused solely on this compound are not extensively available in the literature, valuable insights can be drawn from studies on analogous systems, such as the transesterification of other alcohols with dimethyl carbonate and the enzymatic synthesis of other carbonates.

Synthesis Kinetics: The synthesis of dialkyl carbonates via transesterification is often modeled using second-order kinetics, where the rate is dependent on the concentrations of both the alcohol and the carbonate. For the synthesis of glycerol (B35011) carbonate from glycerol and dimethyl carbonate, a second-order reaction kinetic model has been successfully applied, yielding an activation energy of 34.60 kJ mol⁻¹. google.com It is reasonable to assume that the synthesis of this compound from 1-hexanol and dimethyl carbonate would follow a similar kinetic profile.

In enzymatic synthesis, the kinetics are typically described by the Michaelis-Menten model or more complex models like the Ping-Pong Bi-Bi mechanism, which accounts for the sequential binding of two substrates. nih.gov This model has been effectively used to describe the lipase-catalyzed alcoholysis of triacylglycerols and could be adapted for the enzymatic synthesis of this compound. nih.gov

The following table presents representative kinetic data from analogous transesterification reactions for the synthesis of dialkyl carbonates.

| Reaction | Catalyst | Kinetic Model | Activation Energy (kJ/mol) | Reference |

| Ethylene (B1197577) carbonate + Methanol → Dimethyl carbonate | KOH | Second-order reversible | 41.5 (forward) | neliti.com |

| Glycerol + Dimethyl carbonate → Glycerol carbonate | Li-modified Zeolite Beta | Second-order | 34.60 | google.com |

| Propylene (B89431) carbonate + Methanol → Dimethyl carbonate | CeO₂-La₂O₃ | - | - | nih.gov |

| Triacetin + Propanol (Lipase-catalyzed) | Novozym 435 | Ping Pong Bi-Bi | - | nih.gov |

Degradation Kinetics: The degradation of dialkyl carbonates, particularly in applications like battery electrolytes, is a critical area of study. The degradation can be initiated by nucleophilic attack, and the kinetics would depend on the concentration of the nucleophile and the carbonate. The degradation process of ethyl methyl carbonate has been shown to be continuous during prolonged cycling in lithium-ion batteries, indicating a persistent reaction. researchgate.net While specific rate constants for this compound degradation are not available, it is expected that the presence of impurities or reactive species would accelerate its decomposition.

Influence of Catalyst Structure and Active Site Characteristics on Reaction Mechanism and Selectivity

The choice of catalyst is paramount in controlling the rate and selectivity of this compound synthesis. Both homogeneous and heterogeneous catalysts are employed, with the latter offering advantages in terms of separation and reusability.

Homogeneous Catalysts: Basic catalysts like potassium hydroxide (B78521) (KOH) or sodium methoxide (CH₃ONa) are effective for transesterification. Their activity is directly related to their basicity, which facilitates the deprotonation of the alcohol. Guanidine-based catalysts have also been shown to be effective, proceeding through a mechanism involving the simultaneous activation of the carbonate and the alcohol via hydrogen bonding. nih.gov

Heterogeneous Catalysts: A wide range of solid catalysts have been investigated for dialkyl carbonate synthesis. These include:

Metal Oxides: Oxides like CeO₂ and La₂O₃ have demonstrated catalytic activity. The basicity of the catalyst surface plays a crucial role, with medium-strength basic sites favoring the formation of the desired carbonate. nih.gov Strong basic sites, however, can lead to the decomposition of the product. nih.gov

Zeolites: Modified zeolites, such as Li-incorporated MCM-41, have been used for the synthesis of glycerol carbonate. rsc.org The pore structure and the nature and distribution of active sites within the zeolite framework are critical for selectivity. The pore size can influence which molecules can access the active sites, potentially favoring the formation of a specific carbonate in competitive reactions.

Enzymes: Immobilized lipases, such as Novozym 435, are highly selective catalysts. The active site of the lipase (B570770), with its specific stereochemical environment, is responsible for the high enantioselectivity observed in kinetic resolutions. The enzyme's structure allows for the precise orientation of the substrates, leading to the preferential reaction of one enantiomer.

The table below summarizes the influence of different catalysts on dialkyl carbonate synthesis.

| Catalyst Type | Catalyst Example | Key Structural/Active Site Feature | Influence on Reaction | Reference |

| Homogeneous Base | Guanidines (TMG, TBD) | Dual activation of carbonate and alcohol via hydrogen bonding | Lowers the free energy barrier of the rate-limiting step, enhancing reaction rate. | nih.gov |

| Heterogeneous Base | CeO₂-La₂O₃ mixed oxides | Surface basicity (density and strength of basic sites) | Medium-strength basic sites favor carbonate formation; strong sites can cause product decomposition. | nih.gov |

| Heterogeneous Zeolite | Li-incorporated MCM-41 | Pore structure and distribution of active metal sites | Provides active sites for transesterification and influences selectivity. | rsc.org |

| Enzyme | Immobilized Lipase | Chiral active site | Enables high enantioselectivity in the kinetic resolution of chiral substrates by preferential acylation. | researchgate.net |

Computational Chemistry and Theoretical Characterization of Hexyl Methyl Carbonate Systems

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanics forms the theoretical bedrock for understanding the fundamental characteristics of molecules. For hexyl methyl carbonate, these methods can elucidate its intrinsic properties, such as its three-dimensional shape, electron distribution, and propensity to undergo chemical reactions.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure and electronic properties of organic compounds like this compound. By approximating the electron density of the molecule, DFT can accurately calculate its ground-state geometry, including bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's stable three-dimensional conformation.

Furthermore, DFT provides insights into the electronic properties of this compound. Key parameters that can be determined include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. While specific DFT studies on this compound are not readily found, the principles of DFT are routinely applied to similar organic carbonates to understand their electronic behavior. mdpi.comnih.gov

Ab Initio and Semi-Empirical Methods for Reaction Energy Profiles and Transition States

To investigate the chemical reactions involving this compound, computational chemists employ methods to map out the energy landscape of the reaction pathway. Ab initio and semi-empirical methods are two such approaches.

Ab initio methods, based on first principles of quantum mechanics without empirical parameters, can provide highly accurate reaction energy profiles. These profiles detail the energy changes as reactants transform into products, including the identification of high-energy transition states that act as barriers to the reaction.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex calculations of quantum mechanics. While generally less accurate than ab initio methods, they are computationally less expensive and can be applied to larger molecular systems and to screen a wider range of reaction possibilities. For a molecule like this compound, these methods could be used to study reactions such as hydrolysis or transesterification, providing valuable information on reaction mechanisms and kinetics.

Computational Prediction and Validation of Spectroscopic Signatures

Computational methods are instrumental in predicting the spectroscopic signatures of molecules, which can then be used to validate experimental data or to identify the molecule in a mixture. For this compound, the most relevant spectroscopic techniques are infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

By calculating the vibrational frequencies of the molecule, computational models can generate a theoretical IR spectrum. The positions and intensities of the absorption bands in the computed spectrum can be compared with experimental FT-IR data to confirm the molecular structure and the presence of specific functional groups, such as the characteristic C=O stretch of the carbonate group. rsc.org Similarly, computational methods can predict the chemical shifts of carbon-13 and proton nuclei, generating a theoretical NMR spectrum. researchgate.net These predicted spectra are invaluable tools for interpreting and assigning experimental NMR results. nih.govchemrxiv.orgresearchgate.net

Molecular Dynamics Simulations for Solvent Effects, Conformational Analysis, and Intermolecular Interactions

While quantum mechanical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solution. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations can be used to study its conformational flexibility. The hexyl chain can adopt numerous conformations, and MD simulations can reveal the most populated conformers and the energy barriers between them. Furthermore, these simulations are crucial for understanding how solvent molecules arrange themselves around this compound and how this solvation structure affects its properties and reactivity. rsc.org By analyzing the trajectories of the molecules, one can also study the nature and strength of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions, between this compound and solvent molecules or other solute molecules. rsc.orgresearchgate.net

Application of Machine Learning Methodologies in Carbonate Chemistry Research

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research. sciopen.com In the context of carbonate chemistry, ML models can be trained on large datasets of known compounds to predict the properties of new, unstudied molecules. stanford.eduresearchgate.netacs.org For instance, an ML model could be developed to predict the reactivity, solubility, or even the spectroscopic properties of a wide range of organic carbonates, including this compound, based on their molecular structure alone. These models can significantly accelerate the discovery and design of new materials with desired properties by rapidly screening vast chemical spaces, a task that would be prohibitively time-consuming using traditional computational or experimental methods. While specific ML applications for this compound are not yet published, the methodologies are being actively developed for broader classes of organic molecules.

Advanced Spectroscopic and Analytical Characterization of Hexyl Methyl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.org

NMR spectroscopy serves as a primary method for the structural elucidation of organic compounds, including hexyl methyl carbonate. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the proton and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays distinct signals corresponding to the methyl and hexyl groups.

The key features of the spectrum are the singlet for the methoxy (B1213986) protons and a series of multiplets for the hexyl chain protons. The chemical shift (δ) values, multiplicities, and coupling constants (J) are consistent with the assigned structure. The integration of each signal corresponds to the number of protons it represents.

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

|---|---|---|---|---|

| CH₃-O- | 3.78 | Singlet | - | 3H |

| -O-CH₂- | 4.14 | Triplet | 6.7 | 2H |

| -O-CH₂-CH₂- | 1.66 | Multiplet | - | 2H |

| -(CH₂)₃- | 1.34 | Multiplet | - | 6H |

| -CH₃ | 0.89 | Triplet | 6.9 | 3H |

Data is based on typical values for alkyl carbonates and interpreted from related compounds. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

The spectrum shows a characteristic peak for the carbonyl carbon of the carbonate group at a low field (downfield). The carbons of the methoxy and hexyloxy groups, as well as the carbons of the alkyl chain, resonate at higher field (upfield) positions.

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| -C=O | 155.9 |

| -O-CH₂- | 68.3 |

| CH₃-O- | 54.6 |

| -CH₂-CH₂-CH₂-CH₂- | 31.4 |

| -O-CH₂-CH₂- | 28.6 |

| -CH₂-CH₃ | 25.3 |

| -CH₂-CH₂-CH₃ | 22.5 |

| -CH₃ | 14.0 |

Data interpreted from spectroscopic information for C8H16O3 compounds. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish definitive structural assignments by revealing connectivity between atoms. nih.gov

¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the triplet at δ 4.14 ppm (-O-CH₂-) and the multiplet at δ 1.66 ppm (-O-CH₂-CH₂-). Further correlations would be observed along the hexyl chain, confirming the sequence of the methylene (B1212753) groups and their connection to the terminal methyl group. The methoxy singlet at δ 3.78 ppm would show no cross-peaks, confirming its isolation from the hexyl chain protons.

¹H-¹³C HSQC: This experiment maps protons directly to the carbons they are attached to. An HSQC spectrum would show a correlation between the proton signal at δ 3.78 ppm and the carbon signal at δ 54.6 ppm (CH₃-O-). Similarly, the proton signal at δ 4.14 ppm would correlate with the carbon at δ 68.3 ppm (-O-CH₂-), and so on for each C-H bond in the hexyl chain. This technique provides unambiguous confirmation of the ¹H and ¹³C assignments. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment.nih.govnist.gov

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. mdpi.com The exact mass of this compound has been computed and is a key parameter for its unambiguous identification. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆O₃ | nih.gov |

| Computed Exact Mass | 160.109944368 Da | nih.gov |

| [M+H]⁺ (Protonated) | 161.1172 | rsc.org |

This precise mass measurement allows for the differentiation of this compound from other compounds that may have the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.govnih.gov

For this compound, the molecular ion (M⁺) is observed at m/z 160. Under electron ionization (EI) or other fragmentation techniques, the molecule breaks apart in predictable ways. libretexts.org The analysis of these fragments helps to confirm the connectivity of the methoxy and hexyloxy groups to the central carbonate moiety.

Key fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-O bonds adjacent to the carbonyl group. This can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a hexyloxy radical (•O(C₆H₁₃), 101 Da).

Alkyl Chain Fragmentation: The hexyl group can fragment, leading to a series of characteristic carbocation fragments, with common losses of neutral alkyl groups.

Rearrangements: McLafferty-type rearrangements can occur, leading to characteristic fragment ions.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Formation Pathway |

|---|---|---|

| 129 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 85 | [C₆H₁₃]⁺ | Hexyl cation from C-O bond cleavage |

| 71 | [C₅H₁₁]⁺ | Loss of a methyl group from the hexyl cation |

| 59 | [CH₃OCO]⁺ | Cleavage of the hexyloxy group |

| 57 | [C₄H₉]⁺ | Butyl cation from hexyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from hexyl chain fragmentation |

Fragmentation patterns are predicted based on general principles of mass spectrometry for esters and carbonates. libretexts.orgmiamioh.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the detailed molecular characterization of this compound. These methods provide insights into the presence of specific functional groups and the conformational isomerism of the molecule. IR and Raman spectroscopies are complementary; IR spectroscopy is more sensitive to polar functional groups and measures the absorption of infrared light, while Raman spectroscopy detects inelastically scattered light and is more sensitive to non-polar, symmetric bonds.

The vibrational spectrum of this compound is dominated by the characteristic modes of the carbonate group and the aliphatic hexyl and methyl moieties. The most prominent feature in the infrared spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration. For dialkyl carbonates, this band typically appears in the region of 1740-1770 cm⁻¹. The exact position is sensitive to the electronic effects of the attached alkyl groups and the physical state of the sample.

The C-O stretching vibrations of the carbonate group are also key identifiers, typically appearing as strong bands in the 1200-1300 cm⁻¹ region for the asymmetric stretch and around 1000-1100 cm⁻¹ for the symmetric stretch. The hexyl group introduces a series of bands corresponding to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring, wagging, twisting, and rocking) vibrations in the 1370-1470 cm⁻¹ and 720-730 cm⁻¹ regions.

Conformational studies of similar, smaller dialkyl carbonates like dimethyl carbonate have suggested the existence of multiple conformers in the liquid state due to rotation around the C-O single bonds. For this compound, different spatial arrangements of the methyl and hexyl groups relative to the carbonate plane would result in distinct conformers (e.g., cis-trans, trans-trans). These different conformations can lead to the appearance of unique bands or splitting of existing bands in the vibrational spectra, particularly in the lower frequency "fingerprint" region where skeletal vibrations are prominent. Temperature-dependent spectral studies can help in identifying these conformers and determining their relative thermodynamic stabilities.

The principal vibrational modes for this compound are summarized in the table below, based on characteristic frequencies for dialkyl carbonates and long-chain alkanes.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|---|

| C-H Stretch | 2960 - 2920 | Strong | Strong | Asymmetric stretch of CH₃ and CH₂ |

| C-H Stretch | 2870 - 2850 | Medium | Strong | Symmetric stretch of CH₃ and CH₂ |

| C=O Stretch | 1770 - 1740 | Very Strong | Medium | Carbonyl stretch of the carbonate group rsc.org |

| CH₂ Bend | 1470 - 1450 | Medium | Medium | Scissoring mode of the hexyl chain |

| CH₃ Bend | 1450 - 1435 | Medium | Medium | Asymmetric deformation of the methyl group |

| CH₃ Bend | 1380 - 1370 | Medium | Weak | Symmetric deformation (umbrella mode) |

| C-O-C Stretch | 1280 - 1240 | Strong | Medium | Asymmetric stretch of the O-C-O linkage rsc.org |

| C-O Stretch | 1100 - 1000 | Strong | Weak | Symmetric stretch involving the (CH₃)-O and (C₆H₁₃)-O bonds |

| CH₂ Rock | 730 - 720 | Weak | Weak | Rocking mode of four or more methylene groups in a chain |

| O-C-O Bend | 850 - 750 | Medium | Weak | In-plane and out-of-plane bending of the carbonate group |

Chromatographic Methods for Separation, Isolation, and Quantitative Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures, commercial products, or environmental samples. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC)

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for definitive identification based on both retention time and mass spectrum. researchgate.net The analysis of similar dialkyl carbonates, such as ethyl methyl carbonate and dimethyl carbonate, is routinely performed using GC. researchgate.net

For the quantitative analysis of this compound, a flame ionization detector (FID) is typically used due to its high sensitivity to hydrocarbons and excellent linear range. The choice of the stationary phase is critical for achieving good separation from other components like residual alcohols (methanol, hexanol) or other carbonate species. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective. The operating conditions, including oven temperature program, carrier gas flow rate, and injector settings, must be optimized to ensure sharp peaks and baseline resolution.

Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | ||

| Stationary Phase | 5% Phenyl-95% methylpolysiloxane | Provides good selectivity for moderately polar compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of efficiency and sample capacity. |

| Temperatures | ||

| Injector | 250 °C | Ensures rapid volatilization of the sample. |

| Detector (FID) | 280 °C | Prevents condensation and ensures stable detector response. |

| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min) | Separates components based on boiling point and polarity. |

| Carrier Gas | ||

| Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can offer faster analysis times. |

| Flow Rate | 1.0 mL/min (constant flow) | Optimal flow for column efficiency. |

| Injection | ||

| Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for concentrated samples. |

| Volume | 1 µL | Standard injection volume. |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile alternative, particularly for samples that may contain non-volatile impurities or for preparative-scale purification. Given the relatively non-polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode.

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The retention of this compound is primarily governed by hydrophobic interactions between its hexyl chain and the stationary phase. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute the compound with a good peak shape in a reasonable time, especially when separating it from more polar or less polar components. For strongly non-polar compounds that are highly retained, using a stronger organic solvent like tetrahydrofuran (B95107) (THF) or switching to a less retentive column (e.g., C8 or C4) can be effective. researchgate.net Detection is typically achieved using a refractive index (RI) detector, as the carbonate lacks a strong UV chromophore, or an evaporative light scattering detector (ELSD).

Table 3: Typical High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | ||

| Stationary Phase | C18 (Octadecyl-silica) or C8 (Octyl-silica) | Non-polar phase for reversed-phase separation. C8 is less retentive than C18. |

| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size | Standard analytical column dimensions. |

| Mobile Phase | ||

| Composition | Acetonitrile and Water | Common solvents for reversed-phase chromatography. |

| Mode | Gradient elution: 60% to 100% Acetonitrile over 15 minutes | Ensures elution of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | ||

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detectors suitable for compounds without a UV chromophore. |

| Temperature | ||

| Column Oven | 30 °C | Maintains stable retention times and improves peak shape. |

Academic Applications and Advanced Transformations of Hexyl Methyl Carbonate

Hexyl Methyl Carbonate as a Reagent in Complex Organic Synthesis

The reactivity of this compound makes it a valuable reagent in the synthesis of complex organic molecules, where selectivity is often a critical challenge.

As an Acylating Agent in Chemoselective and Enantioselective Transformations

This compound has been effectively utilized as an acyl donor in enzyme-catalyzed reactions, demonstrating high levels of selectivity. In a notable application, n-hexyl methyl carbonate serves as an acylating agent in the double enzymatic kinetic resolution (DEKR) of chiral amines and alcohols. mdpi.com This process, catalyzed by enzymes like Novozym 435 (a lipase), allows for the synthesis of four optically pure compounds in a single pot. mdpi.comresearchgate.net

The key to this process is the enzyme's ability to selectively transfer the acyl group. Research has shown that the reaction is enantiospecific toward certain stereoisomers, such as (R)-1-phenylethylamine. mdpi.com This specificity is attributed to the asymmetry of the carbonate and the structure of the enzyme-carbonate intermediate formed during the catalytic cycle. mdpi.com The lipase (B570770) chemoselectively exchanges only one alkoxy group of the carbonate, and the enantioselectivity of this exchange is enhanced by the asymmetry of the carbonate itself. mdpi.com This method provides a sustainable and atom-efficient route to valuable chiral building blocks for pharmaceuticals and other fine chemicals. researchgate.net

Table 1: Enzymatic Kinetic Resolution using n-Hexyl Methyl Carbonate This table summarizes the key aspects of using n-hexyl methyl carbonate in enzyme-catalyzed kinetic resolution.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Double Enzymatic Kinetic Resolution (DEKR) | mdpi.com |

| Reagent | n-Hexyl methyl carbonate (as acyl donor) | mdpi.com |

| Enzyme Catalyst | Novozym 435 (Candida antarctica lipase B) | mdpi.com |

| Substrates | Chiral amines (e.g., 1-phenylethylamine) and alcohols | mdpi.com |

| Key Outcome | Synthesis of multiple enantiopure compounds in one pot | mdpi.comresearchgate.net |

| Mechanism | Chemoselective and enantioselective acyl transfer via an enzyme-carbonate intermediate | mdpi.com |

Carbonylation and Alkylation Reactions with Nucleophilic Substrates (by analogy with Dimethyl Carbonate)

While specific studies on this compound as a broad carbonylating or alkylating agent are limited, its reactivity can be inferred from its smaller analogue, dimethyl carbonate (DMC). DMC is a well-established green reagent known for its dual reactivity. nih.govunicamp.br It can react with nucleophiles in two primary ways:

Alkoxycarbonylation: This occurs via a nucleophilic attack on the carbonyl carbon (BAc2 mechanism), typically at lower temperatures (e.g., ~90°C). nih.govunicamp.br

Alkylation: This proceeds through a nucleophilic attack on the methyl carbon (BAl2 mechanism) and is favored at higher temperatures. nih.govunicamp.br

This tunable reactivity allows DMC to serve as a non-toxic substitute for hazardous reagents like phosgene (B1210022) (for carbonylations) and methyl halides (for methylations). nih.goviupac.org

By analogy, this compound is expected to exhibit similar ambident electrophilic behavior. It could participate in:

Hexyloxycarbonylation or Methoxycarbonylation reactions with nucleophiles like amines, phenols, and carbanions.

Hexylation or Methylation reactions, depending on the reaction conditions and the nature of the nucleophile. Asymmetrical methyl alkyl carbonates have been shown to undergo methylation with high chemoselectivity. nih.govunicamp.br

The presence of the larger hexyl group might introduce steric effects that could influence the reaction rates and selectivity compared to DMC. However, the fundamental reactivity of the carbonate functional group provides a strong basis for its potential application in these transformations.

Integration into Polymer Chemistry Research

This compound and related dialkyl carbonates are valuable in polymer science, both as building blocks for polymer chains and as agents for modifying polymer properties.

Role as a Monomer or Precursor in the Synthesis of Polycarbonates (e.g., Poly(hexamethylene carbonate))

Aliphatic polycarbonates can be synthesized via the polycondensation of aliphatic diols with dialkyl carbonates. icevirtuallibrary.comrsc.org In this process, a diol, such as 1,6-hexanediol (B165255), reacts with a dialkyl carbonate in a transesterification reaction. This method is considered a greener alternative to routes involving toxic reagents like phosgene. iupac.org

This compound could theoretically be used in such a synthesis to produce poly(hexamethylene carbonate) (PHC). The reaction with 1,6-hexanediol would proceed via transesterification, eliminating methanol (B129727) and hexanol as byproducts to drive the polymerization forward. The synthesis of polycarbonates from long-chain diols and dimethyl carbonate has been demonstrated to yield materials with polyethylene-like properties. d-nb.info The use of asymmetric carbonates like this compound could offer different reaction kinetics or end-product properties.

Modification of Polymer End Groups for Tailored Material Properties

Capping these hydroxyl end groups with more stable functionalities can significantly enhance thermal performance. It has been shown that polycarbonates with methyl carbonate end groups are more thermally stable than those with hydroxyl or acetyl end groups. researchgate.netresearchgate.net These stable end groups can be formed by controlling the monomer concentrations during polymerization, for instance, by using an excess of a dialkyl carbonate like dimethyl carbonate or, potentially, this compound. wikipedia.orggoogle.com This modification prevents the unzipping reaction, thereby preserving the polymer's molecular weight at higher temperatures.

Derivatization Strategies for Enhanced Analytical Detection and Novel Chemical Entity Development

The reactivity of the carbonate group in this compound allows for its chemical modification, which is useful for both analytical purposes and the creation of new molecules.

Derivatization is a common strategy to improve the detection of compounds in complex matrices, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net For carbonates, which can be non-volatile, derivatization is often necessary. A widely used reagent for this purpose is pentafluorobenzyl bromide (PFB-Br). researchgate.netmdpi.comnih.gov This reagent reacts with nucleophiles, including the carbonate moiety, to form PFB derivatives. mdpi.com These derivatives are typically more volatile, thermally stable, and highly responsive to electron capture negative ion chemical ionization (ECNICI-MS), which significantly enhances detection sensitivity. acs.org While much of the literature focuses on the derivatization of the inorganic carbonate anion, the same principles apply to organic carbonates, allowing for trace-level detection and quantification. researchgate.netnih.govresearchgate.net

Beyond analysis, the carbonate functional group is a versatile synthon for developing novel chemical entities. researchgate.net The inherent reactivity of this compound allows it to be a precursor for other valuable compounds. For instance:

Transesterification: Reaction with different alcohols can produce a variety of other asymmetric or symmetric carbonates. rsc.org

Carbamate (B1207046) Synthesis: Reaction with primary or secondary amines can yield N-hexyl or N-methyl carbamates, which are important structural motifs in pharmaceuticals and agrochemicals. unimi.it

Synthesis of other functional molecules: The reaction of piperidin-4-one oximes with chloroformates in the presence of a base like potassium carbonate has been used to create novel oxime carbonates with potential biological activity. nih.gov

Table 2: Derivatization and Synthetic Strategies This table outlines strategies for the analytical derivatization and synthetic transformation of this compound.

| Strategy | Reagent/Method | Purpose | Outcome | Reference |

|---|---|---|---|---|

| Analytical Derivatization | Pentafluorobenzyl bromide (PFB-Br) | Enhanced GC-MS Detection | Formation of a volatile, thermally stable PFB derivative with high ECNICI-MS response. | researchgate.netacs.org |

| Novel Entity Development | Transesterification with various alcohols | Synthesis of new carbonates | Creation of diverse symmetric and asymmetric carbonates. | rsc.org |

| Novel Entity Development | Aminolysis with primary/secondary amines | Synthesis of carbamates | Formation of N-substituted carbamates. | unimi.it |

Chemical Derivatization for Chromatographic Analysis and Improved Detection Limits

The accurate quantification of this compound, particularly at trace levels, is crucial in various research and industrial settings. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common analytical techniques for this purpose. However, the direct analysis of underivatized this compound can sometimes be challenging due to its volatility and the lack of a strong chromophore, which can lead to poor sensitivity and high detection limits with certain detectors. To overcome these limitations, chemical derivatization is a powerful strategy employed to enhance the analyte's properties for improved chromatographic separation and detection.

The primary goals of derivatizing this compound are to increase its molecular weight, introduce a readily detectable functional group (e.g., a chromophore for UV detection or an electrophore for electron capture detection), and improve its thermal stability for GC analysis.

One notable derivatization approach for carbonates involves the use of pentafluorobenzyl (PFB) bromide. This reagent reacts with the carbonate moiety to form a PFB derivative, which is highly responsive to electron capture detection (ECD) in GC. This method significantly lowers the detection limits compared to flame ionization detection (FID). researchgate.netnih.gov The reaction proceeds by converting the carbonate into a more complex and heavier molecule that is more amenable to sensitive detection techniques. researchgate.netnih.gov

Another relevant, albeit indirect, derivatization strategy involves the formation of carbonates to analyze other compounds. For instance, hydroxyl-containing molecules can be derivatized with alkyl chloroformates to yield mixed carbonates, which are then analyzed by GC-MS. nih.gov This principle can be reversed, where the reactivity of the carbonate group in this compound could be exploited for derivatization, although specific literature on this for this compound is sparse.

Isotopic labeling is another form of chemical alteration that aids in analysis. The synthesis of ¹³C-labeled this compound allows for its use as an internal standard in isotope dilution mass spectrometry. researchgate.net This technique provides high accuracy and precision in quantification by correcting for matrix effects and variations in sample preparation and instrument response.

The table below summarizes potential derivatization strategies applicable to this compound for enhanced chromatographic analysis.

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique | Anticipated Improvement |

| Pentafluorobenzyl (PFB) Bromide | Carbonate | Pentafluorobenzyl derivative | GC-ECD, GC-MS (NICI) | Significantly improved detection limits due to high electron affinity of the PFB group. researchgate.netnih.gov |

| ¹³C-labeled Methanol or Hexanol (in synthesis) | N/A (Isotopic Labeling) | ¹³C-Hexyl methyl carbonate | GC-MS, LC-MS | Enables use as an internal standard for high-precision quantification via isotope dilution methods. researchgate.net |

While direct derivatization methods specifically for this compound are not extensively documented, the principles established for other organic carbonates provide a solid foundation for developing robust analytical methods with improved detection limits. researchgate.netunl.edunih.gov

Functionalization for Emerging Material Science Applications

This compound serves as a versatile building block and functionalization agent in material science, primarily due to the reactivity of its carbonate group. Its applications range from polymer synthesis to the modification of material surfaces. The incorporation of the hexyl and methyl groups can also be used to tune the physical properties of the resulting materials, such as their solubility, thermal stability, and hydrophobicity.

A key reaction for the functionalization of this compound is transesterification. In this process, the methyl or hexyl group of the carbonate is exchanged with another alcohol, often a diol or a polyol, in the presence of a catalyst. jst.go.jpacs.orgresearchgate.netnih.gov This reaction is fundamental to the synthesis of polycarbonates. By reacting this compound with a diol, for example, it can be incorporated into a polymer chain, forming a polycarbonate with pendant hexyl groups or acting as an end-capping agent. The presence of the hexyl group can increase the flexibility and lower the glass transition temperature of the resulting polymer compared to polycarbonates made with smaller dialkyl carbonates.

Furthermore, the methyl carbonate group itself can be a desirable feature in polymers. For instance, in poly(hexamethylene carbonate), the presence of methyl carbonate end groups enhances the thermal stability of the polymer compared to those with hydroxyl end groups. wikipedia.org This is because the methyl carbonate end-cap prevents the "unzipping" depolymerization reaction that can occur from a terminal hydroxyl group. wikipedia.org

The functionalization of this compound can also be directed towards the synthesis of functional polymers with specific properties. For example, it can be used in the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org In this application, a precursor derived from a reaction involving a carbonate is reacted with a diamine. The use of a longer-chain carbonate like this compound could influence the mechanical properties of the resulting NIPU.

The table below outlines potential functionalization reactions involving this compound for material science applications.

| Reaction Type | Reactant(s) | Resulting Material/Functionality | Potential Application | Research Finding |

| Transesterification | Diols/Polyols | Polycarbonates with modified properties | Biodegradable plastics, thermoplastic elastomers | Transesterification is a key route to polycarbonates; the alkyl groups of the carbonate influence polymer properties. jst.go.jpnih.gov |

| End-capping | Hydroxyl-terminated polymers | Polymers with methyl carbonate end groups | Enhanced thermal stability of polymers | Methyl carbonate end groups improve the thermal stability of poly(hexamethylene carbonate). wikipedia.org |

| Copolymerization | Other monomers (e.g., epoxides, CO₂) | Functional polycarbonates | Specialty polymers, coatings | Organic carbonates can be used as monomers or comonomers in polymer synthesis. rsc.orgacs.org |

| Side-chain functionalization | Polymers with reactive sites (e.g., hydroxyl groups) | Polymers with pendant hexyl carbonate groups | Modification of surface properties, drug delivery systems | The functionalization of polymer backbones with carbonate moieties can impart desired properties. nih.gov |

The versatility of this compound in these transformations positions it as a valuable compound in the development of new materials with tailored properties for a variety of advanced applications.

Green Chemistry Principles in Hexyl Methyl Carbonate Synthesis and Application

Sustainable Carbon Dioxide Utilization for Carbonate Production and Process Sustainability

A cornerstone of green chemistry is the use of renewable feedstocks. Carbon dioxide (CO₂), an abundant and renewable carbon source, is a key building block for sustainable carbonate production. mdpi.comresearchgate.net The utilization of CO₂ for synthesizing organic carbonates is a significant advancement over traditional methods that often rely on toxic reagents like phosgene (B1210022). mdpi.commdpi.comtubitak.gov.tr

The direct synthesis of asymmetric linear carbonates like hexyl methyl carbonate from CO₂ and the corresponding alcohols presents thermodynamic challenges. researchgate.net A more prevalent and sustainable strategy is a two-step process that indirectly utilizes CO₂.

Synthesis of a Platform Carbonate: First, CO₂ is reacted with an epoxide, such as propylene (B89431) oxide or ethylene (B1197577) oxide, in a highly atom-economical cycloaddition reaction to produce a cyclic carbonate (e.g., propylene carbonate). mdpi.comresearchgate.net Alternatively, CO₂ can be reacted with methanol (B129727) to produce dimethyl carbonate (DMC), a versatile and environmentally benign chemical intermediate. researchgate.netresearchgate.net

Transesterification: The platform carbonate, typically DMC, is then reacted with a higher alcohol, in this case, 1-hexanol (B41254), through a transesterification reaction to yield this compound and methanol as a by-product.

Development of Environmentally Benign Catalytic Systems for Carbonate Chemistry

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under less energy-intensive conditions. nih.gov For carbonate synthesis, the focus has shifted from conventional catalysts to more environmentally benign alternatives.

The use of metal-based catalysts in chemical synthesis can lead to product contamination and presents challenges related to cost and toxicity. mdpi.com This has spurred the development of metal-free organocatalysis, which utilizes small organic molecules to catalyze reactions. mdpi.comrsc.org These catalysts are often more environmentally benign and can operate under mild conditions. researchgate.net

In carbonate synthesis, organocatalysts function through mechanisms like hydrogen bonding or Lewis base activation. rsc.orgresearchgate.net For instance, the cycloaddition of CO₂ to epoxides can be catalyzed by metal-free systems, including Lewis pairs and hydrogen-bond donors, which activate the epoxide ring for nucleophilic attack. researchgate.net While specific research on organocatalysis for this compound synthesis is not widely documented, the principles are applicable. Catalysts such as N-heterocyclic carbenes (NHCs), pyrrolidine (B122466) derivatives, and various amine-based systems have shown effectiveness in related carbonate and carbamate (B1207046) syntheses, demonstrating the potential for metal-free routes in this area. mdpi.comresearchgate.net

Ionic liquids (ILs), which are salts with melting points below 100 °C, have emerged as promising catalysts and green solvents for a variety of chemical transformations, including CO₂ conversion. frontiersin.orgnih.gov Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable structures, allow them to act as highly effective and recyclable catalytic media. frontiersin.org

In carbonate synthesis, ILs can play multiple roles. For the reaction of CO₂ with epoxides, certain ILs can act as dual-function catalysts, where the anion serves as a nucleophile to open the epoxide ring and the cation helps to activate it. mdpi.com For the transesterification of dimethyl carbonate (DMC) with alcohols—a key step in producing higher dialkyl carbonates like this compound—basic ILs have proven to be highly effective. beilstein-journals.org A proposed mechanism involves the activation of the carbonate's carbonyl group by a hydrogen-bond interaction with the IL's cation, facilitating the nucleophilic attack by the alcohol. beilstein-journals.org

The reusability of the catalyst is a significant advantage. For example, in the synthesis of cyclic carbonates, copper catalysts immobilized in ionic liquids have been reused multiple times without a significant loss of activity. acs.org

| Catalytic System | Reaction Type | Key Findings | Reference |

|---|---|---|---|

| [BMIM][PhSO₃]/CuCl | CO₂ + Propargylic Alcohols → Cyclic Carbonates | Achieved 97% yield; the catalytic system could be reused three times without losing activity. | nih.govacs.org |

| [BMIM]OH | DMC + 1-Pentanol → Dipentyl Carbonate | An analogous reaction to this compound synthesis, yielding 76% dipentyl carbonate. | beilstein-journals.org |

| Tetraethylammonium-based amino acid ILs | DMC + n-Butanol → Dibutyl Carbonate | Demonstrated effective homogeneous catalysis for transesterification. | beilstein-journals.org |

| [P₆₆₆₁₄][DEIm] / AgOAc | CO₂ + Propargylic Alcohols → Cyclic Carbonates | An efficient system where the moderate basicity of the IL was crucial for excellent activity. | nih.gov |

| Choline chloride (ChCl)-based Deep Eutectic Solvents (DES) | CO₂ + Epoxides → Cyclic Carbonates | Acted as effective, cheap, and biodegradable catalysts, often in solvent-free conditions. | mdpi.combohrium.com |

Solvent Engineering for Green Chemical Processes in Carbonate Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. researchgate.net Green chemistry principles encourage minimizing or eliminating the use of auxiliary substances like solvents. dokumen.pub Consequently, many modern approaches to carbonate synthesis are designed to be solvent-free. mdpi.com

When a solvent is necessary, the focus is on "green solvents" which are non-toxic, biodegradable, and derived from renewable resources. rsc.org Notably, organic carbonates themselves, such as propylene carbonate (PC), are considered excellent green solvents due to their low toxicity, high boiling point, and biodegradability. researchgate.net

Reaction medium engineering is an advanced strategy to reduce solvent use. csic.es For instance, in the enzymatic synthesis of glycerol (B35011) carbonate, a monophasic system can be formed between the reactants (glycerol and ethylene carbonate) at elevated temperatures. This approach minimizes mass transfer limitations and circumvents the need for additional co-solvents. csic.es Similarly, deep eutectic solvents (DESs) can serve as both the catalyst and the reaction medium, simplifying the process and reducing waste. mdpi.combohrium.com In other systems, the choice of an organic solvent like ethanol-ethylene glycol can be used to control the phase and morphology of the resulting carbonate product, as seen in the synthesis of calcium carbonate. jst.go.jp

Principles of Atom Economy and By-product Management in Carbonate-Based Transformations

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgresearchgate.net

The synthesis routes for carbonates based on CO₂ utilization exhibit excellent atom economy:

Cycloaddition: The reaction of CO₂ with an epoxide to form a cyclic carbonate is a 100% atom-economical addition reaction, meaning all atoms from the reactants are found in the final product. researchgate.net

Transesterification: The subsequent reaction of a dialkyl carbonate (e.g., DMC) with an alcohol (e.g., 1-hexanol) to produce this compound and a low-boiling alcohol (methanol) is also highly efficient. nih.gov

These green routes stand in stark contrast to traditional methods using phosgene, which have poor atom economy and produce significant toxic waste. mdpi.com The methylation of phenols or amines using DMC also shows a much more favorable mass index and atom economy compared to traditional methylating agents like methyl iodide or dimethyl sulfate. researchgate.net

Effective by-product management is also crucial. In the transesterification synthesis of this compound from DMC and 1-hexanol, the by-product is methanol. Methanol is a valuable chemical that can be easily recovered and recycled, for example, back into the production of DMC, or used as a fuel. researchgate.net In some applications, by-products are designed to be valuable co-products. For example, when DMC is used to produce biodiesel, the resulting glycerol carbonate is a more valuable chemical than the crude glycerol by-product from traditional biodiesel production. mdpi.com Similarly, the conversion of industrial by-products like gypsum or carbide slag into calcium carbonate represents a strategy to utilize waste streams while sequestering CO₂. mdpi.comsemanticscholar.orgnih.gov

| Reaction Type | Reagents | Desired Product | By-products | Atom Economy (%) | Reference |

|---|---|---|---|---|---|

| O-methylation of Phenol | Phenol + Dimethyl Carbonate (DMC) | Anisole | Methanol + CO₂ | 59% | researchgate.net |

| O-methylation of Phenol | Phenol + Methyl Iodide | Anisole | HI | 46% | researchgate.net |

| Carbonate Synthesis | Propylene Oxide + CO₂ | Propylene Carbonate | None | 100% | researchgate.net |

| Carbonate Synthesis (Wittig-type) | Ketone + Phosphorane | Alkene (example) | Triphenylphosphine oxide | Often low due to high MW of by-product. | dokumen.pub |

| Reduction of Ketone | Ketone + H₂ | Secondary Alcohol | None | 100% | acs.org |

| Reduction of Ketone | Ketone + NaBH₄ | Secondary Alcohol | Borate salts | ~81% (example) | acs.org |

Frontiers and Prospective Research Directions for Hexyl Methyl Carbonate

Exploration of Novel Catalytic and Biocatalytic Systems for Expanded Reactivity Profiles

The synthesis and functionalization of hexyl methyl carbonate are critically dependent on the efficiency and selectivity of catalytic systems. Current research horizons are expanding to include novel catalysts that offer milder reaction conditions, higher yields, and unique reactivity patterns.

Chemical Catalysis: The transesterification of dimethyl carbonate (DMC) with 1-hexanol (B41254) is a primary route for synthesizing this compound. Research into heterogeneous catalysts is a key focus area, aiming to replace traditional homogeneous catalysts that are often difficult to separate and recycle. Nanocrystalline ZSM-5 zeolites, for example, have demonstrated effectiveness in the synthesis of non-symmetrical alkyl carbonates from alcohols and DMC. rsc.org Another study investigated the use of potassium titanate (K₂TiO₃) for the transesterification of DMC with 2-ethyl-hexanol, a structurally similar alcohol, showing good activity and selectivity. gychbjb.com The development of solid-base catalysts, such as K₂CO₃/Al₂O₃, is also a promising avenue, as these have shown high activity in promoting the transesterification of DMC. researchgate.net The systematic study of various catalysts allows for the creation of a reactivity scale, which has been investigated through both experimental and computational methods, indicating that the ease of displacement (leaving group ability) generally follows the trend: PhCH₂O⁻, MeO⁻ ≥ EtO⁻, CH₃(CH₂)₂O⁻, CH₃(CH₂)₇O⁻ > (CH₃)₂CHO⁻ > (CH₃)₃CO⁻. researchgate.net

Interactive Data Table: Catalytic Systems for Dialkyl Carbonate Synthesis

| Catalyst System | Substrates | Target Product | Key Findings | Reference |

|---|---|---|---|---|

| Nanocrystalline ZSM-5 | 1-Octanol, DMC | Methyl Octyl Carbonate | Catalyst shows consistent activity for up to five cycles. | rsc.org |

| Potassium Titanate (K₂TiO₃) | DMC, 2-Ethyl-hexanol | Di-2-ethyl-hexyl carbonate | K₂TiO₃ exhibited better activity and selectivity compared to other potassium salts. | gychbjb.com |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 1-Hexanol, DMC | This compound | Achieved a high yield of 89% under mild conditions. | rsc.org |

| K₂CO₃/Al₂O₃ | DMC, Ethanol (B145695) | Ethyl Methyl Carbonate | Solid base catalyst with high activity for transesterification. | researchgate.net |

| Ionic Liquids (e.g., [BMIM]OH) | DMC, 1-Pentanol | Dipentyl Carbonate | Catalyst is stable and can be recycled multiple times with high yield. | beilstein-journals.org |

Biocatalysis: Enzymatic catalysis offers a highly selective and environmentally benign alternative for carbonate synthesis and transformation. Lipases, in particular, have shown significant promise. In a notable study, n-hexyl methyl carbonate was utilized as an acyl donor in the double enzymatic kinetic resolution of chiral amines and alcohols. nih.gov The enzyme Novozym 435 (Candida antarctica lipase (B570770) B, CALB) was found to be uniquely efficient in catalyzing this process, demonstrating the potential for creating enantiopure specialty chemicals. nih.gov This highlights the dual role of biocatalysis: not only for the synthesis of the carbonate itself but also for its subsequent use as a selective reagent. nih.gov Research in this area is focused on expanding the substrate scope of enzymes, improving their stability in non-aqueous media, and understanding the enzyme-carbonate intermediate to enhance enantioselectivity. nih.gov The chemoselective activity of hydrolases is a key area of investigation, with studies showing that enzymes can selectively catalyze reactions based on the structure of the carbonate and the nucleophile. nih.gov

Advanced Applications in Specialty Chemicals and Fine Chemical Synthesis

The unique structure of this compound, featuring both a reactive methyl carbonate group and a lipophilic hexyl chain, makes it a valuable intermediate in organic synthesis. Its applications are moving beyond simple building blocks into the realm of high-value specialty and fine chemicals.

One of the most promising applications is its use as a selective acylating agent in enzymatic kinetic resolutions. As demonstrated with Novozym 435, n-hexyl methyl carbonate can act as an acyl donor for the resolution of racemic amines, a critical process in the pharmaceutical industry for producing enantiomerically pure active pharmaceutical ingredients (APIs). nih.gov The asymmetry of the carbonate itself can influence the enantioselectivity of the enzymatic reaction, a phenomenon that opens up new strategies for asymmetric synthesis. nih.gov

Furthermore, while direct applications in flavors and fragrances are more documented for unsaturated analogues like (3Z)-hexenyl methyl carbonate (known for its green, waxy, and fruity notes), the physical properties of this compound suggest its potential as a fragrance carrier or modifier. smolecule.comperflavory.comthegoodscentscompany.com Dialkyl carbonates are recognized as green solvents, and their polarity and boiling points can be tuned by varying the alkyl groups, suggesting a role for this compound in formulations for personal care products. nih.govfrontiersin.org

Integration with Flow Chemistry and Process Intensification Methodologies for Scalable Production

For this compound to be a viable green alternative on an industrial scale, its production must be efficient, safe, and scalable. Flow chemistry and process intensification are key enabling technologies for achieving these goals.

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater reproducibility. nih.gov While specific studies on the flow synthesis of this compound are limited, the successful implementation of flow processes for related reactions provides a clear roadmap. For instance, the multi-step continuous flow synthesis of amino alcohols has been demonstrated using dimethyl carbonate as a non-innocent benign solvent. acs.org The expertise gained from organometallic reactions in flow, such as those involving n-hexyllithium, can be adapted to the synthesis of carbonate precursors. acs.org Automated flow systems can integrate synthesis, purification, and analysis, enabling on-demand production and rapid process optimization. rsc.org

Process Intensification: Process intensification aims to develop smaller, cleaner, and more energy-efficient processes. core.ac.uk For carbonate synthesis, reactive distillation (RD) is a prime example of process intensification. icm.edu.pl In an RD column, the reaction and separation occur simultaneously within the same unit. This is particularly advantageous for equilibrium-limited reactions like transesterification, as the continuous removal of a product (e.g., methanol) can drive the reaction towards completion. icm.edu.plresearchgate.net Comprehensive experimental and theoretical studies on the transesterification of dimethyl carbonate with ethanol to produce ethyl methyl carbonate have demonstrated the potential of RD to enhance reactant conversion and product selectivity significantly. researchgate.neticm.edu.pl These principles are directly applicable to the synthesis of this compound, potentially leading to large savings in capital, energy, and materials compared to conventional reaction-separation sequences. icm.edu.pl

Theoretical Predictions for Rational Design of Carbonate-Based Reactions and Materials

Computational chemistry and theoretical modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical processes. For carbonate chemistry, these methods provide deep insights into reaction mechanisms, catalyst behavior, and material properties, enabling rational design and reducing the need for extensive empirical experimentation.

Density Functional Theory (DFT) has been employed to investigate the mechanisms of dialkyl carbonate formation. For example, theoretical calculations have been used to study the direct synthesis of dialkyl carbonates from CO₂ and alcohols, revealing that the formation of the monoalkyl carbonate intermediate is the thermodynamically limiting step, while the subsequent reaction to form the dialkyl carbonate is the rate-determining step. researchgate.net Such studies can predict optimal reaction conditions, such as temperature and pressure, to maximize conversion. researchgate.net

Computational studies have also been crucial in understanding and predicting the reactivity of different dialkyl carbonates. By combining experimental results with theoretical calculations, researchers have established a clear scale of leaving and entering group abilities in transesterification reactions. researchgate.netunive.it This knowledge is fundamental for designing selective synthesis routes for asymmetric carbonates like this compound. Furthermore, theoretical models can be used to explore the thermodynamics of carbonate formation and their interactions with other materials, as demonstrated in studies on the carbonation of metal-organic frameworks (MOFs). acs.orgbham.ac.ukresearchgate.net These computational approaches allow for the high-throughput screening of potential catalysts and the prediction of reaction outcomes, guiding experimental efforts toward the most promising pathways for designing novel carbonate-based reactions and materials. researchgate.net

Interactive Data Table: Theoretical Approaches in Carbonate Chemistry

| Theoretical Method | Area of Investigation | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Direct synthesis of dialkyl carbonates from CO₂ and alcohols | Identified rate-determining and thermodynamically limiting steps; predicts optimal conditions. | researchgate.net |

| Combined Experimental and Computational Studies | Reactivity of dialkyl and methyl alkyl carbonates | Established a quantitative scale of leaving and entering group abilities for transesterification. | researchgate.netunive.it |

| Periodic DFT | Thermodynamics of MOF carbonation | Enables accurate calculation of the thermodynamic driving force for carbonate formation from CO₂. | acs.orgbham.ac.ukresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Reaction mechanisms of carbonate radicals | Elucidates reaction pathways, such as single electron transfer, and pH-dependent effects. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.